molecular formula C11H13N3O B1281424 5-Amino-2-morpholinobenzonitrile CAS No. 78252-12-7

5-Amino-2-morpholinobenzonitrile

Cat. No. B1281424
CAS RN: 78252-12-7
M. Wt: 203.24 g/mol
InChI Key: WJUOUHSBDDDFDL-UHFFFAOYSA-N
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Description

5-Amino-2-morpholinobenzonitrile (5-AMBN) is a promising compound with a wide range of applications in the scientific research field. It is a nitrogen-containing heterocyclic compound with a unique structure, which has attracted the attention of many researchers in recent years. It has been found to have various biochemical and physiological effects, and its synthesis method has been studied extensively.

Scientific Research Applications

Synthesis of Disubstituted Morpholines

A significant application of compounds like 5-Amino-2-morpholinobenzonitrile is in the synthesis of disubstituted morpholines. Research by Ritzen et al. (2010) and Lanman & Myers (2004) highlights efficient methods for synthesizing trans-2,5-disubstituted morpholine derivatives. These methods are crucial for generating morpholine products with specific stereoisomers, useful in various chemical syntheses (Ritzen et al., 2010) (Lanman & Myers, 2004).

Domino Synthesis and Discovery of Novel Compounds

Balamurugan et al. (2009) demonstrated the use of morpholine derivatives in the regioselective synthesis of novel compounds with potential antimycobacterial properties. This highlights the role of such compounds in facilitating the discovery of new bioactive molecules (Balamurugan et al., 2009).

Anticancer and Anti-inflammatory Applications

This compound derivatives have been explored for potential anticancer and anti-inflammatory applications. Somashekhar & Kotnal (2019) synthesized morpholine derivatives for in vitro and in vivo anti-inflammatory screening. Additionally, Yan et al. (2013) synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, exhibiting significant growth inhibitory activities against tumor cell lines, indicating their potential as anticancer agents (Somashekhar & Kotnal, 2019) (Yan et al., 2013).

Synthesis of Morpholine-2,5-Dione Derivatives

Yu (2015) discussed the synthesis of morpholine-2,5-dione derivatives, a kind of cyclic monomers used in biodegradable materials, emphasizing their potential applications in medical fields such as drug delivery and tissue engineering (Yu, 2015).

Safety and Hazards

The safety data sheet for 5-Amino-2-morpholinobenzonitrile indicates that it should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-amino-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-7-10(13)1-2-11(9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUOUHSBDDDFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509784
Record name 5-Amino-2-(morpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78252-12-7
Record name 5-Amino-2-(morpholin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonium chloride (2 g) and iron powder (18.9 g) were added to a mixed solvent of water (65 ml) and ethanol (197 ml), and the mixture was heated to 65° C. Then, 5-nitro-2-morpholinobenzonitrile (19.7 g) was added in parts over 20 min and the mixture was stirred at a refluxing temperature for 30 min. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give the title compound (12.9 g), melting point: 147–148° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
18.9 g
Type
catalyst
Reaction Step One
Quantity
197 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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